N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide is an organic compound with the molecular formula C18H20ClNO2 It is characterized by the presence of a benzyl group, a butanamide backbone, and a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form 4-(4-chloro-2-methylphenoxy)butan-1-ol.
Amidation Reaction: The intermediate is then reacted with benzylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially due to the presence of the electron-withdrawing chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of the benzyl and phenoxy groups allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-benzyl-2-(4-chloro-2-methylphenoxy)-N-methylacetamide
- N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide
Comparison: N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide is unique due to its specific substitution pattern and the presence of the butanamide backbone. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H20ClNO2 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-benzyl-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-14-12-16(19)9-10-17(14)22-11-5-8-18(21)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,21) |
InChI Key |
VLYXUTAVDWHILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.